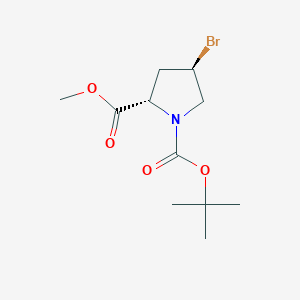

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate

CAS No.: 1932385-86-8

Cat. No.: VC6995517

Molecular Formula: C11H18BrNO4

Molecular Weight: 308.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932385-86-8 |

|---|---|

| Molecular Formula | C11H18BrNO4 |

| Molecular Weight | 308.172 |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |

| Standard InChI Key | TXQUSDPQTQXELO-SFYZADRCSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with two ester groups at the 1- and 2-positions. The tert-butyl group occupies the 1-position, while a methyl ester resides at the 2-position. A bromine atom is appended to the 4-position, and the (2S,4R) stereochemistry is rigorously defined . This configuration is critical for its interactions with chiral biological targets, as even minor stereochemical alterations can drastically alter binding affinity .

Table 1: Key Structural Attributes

| Property | Value |

|---|---|

| CAS Number | 1932385-86-8 |

| Molecular Formula | |

| Molecular Weight | 308.17 g/mol |

| Stereochemistry | (2S,4R) |

| Substituents | 1-tert-butyl, 2-methyl, 4-bromo |

Stereochemical Implications

The (2S,4R) configuration arises from the parent compound (2S,4R)-4-hydroxyproline, where hydroxyl group substitution with bromine introduces electrophilic reactivity. This stereochemistry is preserved via chiral pool synthesis or asymmetric catalysis, ensuring enantiomeric purity . Computational studies suggest that the 4-bromo substituent induces a puckered ring conformation, stabilizing transition states in nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with (2S,4R)-4-hydroxyproline. Bromination at the 4-position is achieved using or (NBS) under anhydrous conditions. Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylate with methanol yields the target compound .

Critical Reaction Steps:

-

Bromination:

-

Boc Protection:

Reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF). -

Methyl Esterification:

Treatment with methyl chloroformate in the presence of a base .

Process Optimization

Key challenges include minimizing racemization during bromination and achieving high yields in esterification. Cooling to -20°C and using non-polar solvents (e.g., dichloromethane) suppress side reactions . Chromatographic purification ensures >98% enantiomeric excess, as confirmed by chiral HPLC .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in organic solvents like THF, DCM, and DMF. Stability studies indicate decomposition above 150°C, with the bromine substituent prone to photolytic cleavage. Storage under inert gas at -20°C is recommended .

Spectroscopic Characterization

-

NMR: NMR (CDCl) shows distinct signals for tert-butyl (δ 1.45 ppm) and methyl ester (δ 3.75 ppm) groups. The 4-bromo proton resonates as a multiplet at δ 4.30 ppm .

-

IR: Strong absorption at 1745 cm (ester C=O) and 670 cm (C-Br stretch) .

Reactivity and Chemical Mechanisms

Nucleophilic Substitution

The 4-bromo group undergoes reactions with nucleophiles (e.g., amines, thiols) to form substituted pyrrolidines. Steric hindrance from the tert-butyl group directs substitution to the trans configuration.

Cross-Coupling Reactions

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | CAS Number | Substituent | Molecular Weight | Key Application |

|---|---|---|---|---|

| (2S,4S)-4-bromo analog | 334999-29-0 | 4-Br | 308.17 | Chiral ligand synthesis |

| (2S,4R)-4-fluoro analog | 203866-18-6 | 4-F | 247.26 | PET tracer development |

The bromo derivative’s higher molecular weight and reactivity contrast with the fluoro analog’s metabolic stability, illustrating how halogen choice tailors pharmacokinetics .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume